molecular formula C42H76NO8P B15074445 2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate

2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate

Cat. No.: B15074445
M. Wt: 754.0 g/mol
InChI Key: PWFGSGJBCRORHV-DVHMRFIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17:0-20:4 PE, also known as 1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, is a phospholipid compound. It is commonly used in lipidomics and metabolomics research due to its unique structural properties. This compound is typically provided in a methanol solution for ease of handling and application in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17:0-20:4 PE involves the esterification of glycerol with heptadecanoic acid and eicosatetraenoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of 17:0-20:4 PE follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls. The purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

17:0-20:4 PE can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated bonds of the eicosatetraenoic acid moiety.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

Scientific Research Applications

17:0-20:4 PE is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 17:0-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and function. The compound can also act as a signaling molecule, participating in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 17:0-20:4 PC (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine)
  • 17:0-20:4 PS (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoserine)
  • 17:0-20:4 PG (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoglycerol)

Uniqueness

17:0-20:4 PE is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties compared to other phospholipids. This uniqueness makes it particularly valuable in studies related to membrane structure and function .

Properties

Molecular Formula

C42H76NO8P

Molecular Weight

754.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate

InChI

InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1

InChI Key

PWFGSGJBCRORHV-DVHMRFIGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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